tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate

Übersicht

Beschreibung

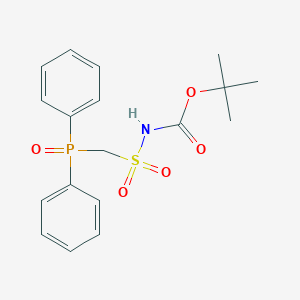

tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate is a chemical compound with the molecular formula C18H22NO5PS and a molecular weight of 395.42 g/mol . It is known for its complex structure, which includes a tert-butyl group, a diphenylphosphoryl group, and a sulfonylcarbamate group. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves scaling up the reaction conditions and optimizing parameters such as temperature, pressure, and reaction time to achieve higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonylcarbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.

Substitution: Various nucleophiles like amines or thiols; reactions are often conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

In medicinal chemistry, tert-butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate serves as a bioactive scaffold. Its structure allows for the modification of pharmacokinetic properties of drug candidates. The incorporation of the diphenylphosphoryl moiety enhances the compound's interaction with biological targets, potentially improving efficacy and selectivity.

Case Study: Drug Development

A study evaluated the use of this compound as part of a series of drug analogues aimed at improving metabolic stability compared to traditional compounds. The results indicated that modifications involving this carbamate led to compounds with enhanced bioavailability and reduced toxicity profiles .

Synthesis and Reaction Applications

The synthesis of this compound involves several chemical reactions, typically starting from tert-butyl methylsulfonylcarbamate. The reaction conditions can be optimized to yield high purity products, which are essential for further applications in research and industry.

Synthesis Protocol

- Starting Material : tert-butyl methylsulfonylcarbamate

- Reagents : LDA (Lithium diisopropylamide), diphenylphosphinic chloride

- Yield : Approximately 72% under optimized conditions .

Agricultural Chemistry

In agricultural chemistry, compounds like this compound are explored for their potential use as pesticide intermediates. The phosphorous-containing moiety may enhance the compound's activity against pests while minimizing environmental impact.

Research Findings

Recent investigations have shown that derivatives of this compound exhibit promising insecticidal properties when tested against various agricultural pests. These findings suggest a potential pathway for developing safer, more effective agrochemicals .

Material Science

In material science, this compound can be utilized in the formulation of advanced materials, such as polymers that require specific thermal and mechanical properties. The incorporation of phosphorous compounds can lead to materials with enhanced flame retardancy.

Application Example

Research has indicated that incorporating this compound into polymer matrices improves thermal stability and reduces flammability without compromising mechanical strength .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Scaffold for drug development | Improved metabolic stability |

| Synthesis | Intermediate in chemical reactions | High yield synthesis |

| Agricultural Chemistry | Potential pesticide intermediate | Enhanced insecticidal properties |

| Material Science | Component in advanced polymer formulations | Increased thermal stability |

Wirkmechanismus

The mechanism of action of tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in these interactions are complex and depend on the specific application and reaction environment .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl ((diphenylphosphoryl)methyl)carbamate

- tert-Butyl ((diphenylphosphoryl)methyl)sulfonamide

- tert-Butyl ((diphenylphosphoryl)methyl)phosphonate

Uniqueness

tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate is unique due to its combination of functional groups, which confer distinct chemical properties. The presence of both a sulfonyl and a carbamate group allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry .

Biologische Aktivität

Tert-butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate (CAS No. 410529-86-1) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibition capabilities, antimicrobial properties, and implications in drug development.

Chemical Structure and Properties

- Molecular Formula : C18H22NO5PS

- Molecular Weight : 395.41 g/mol

- Chemical Structure : The compound features a tert-butyl group, a diphenylphosphoryl moiety, and a sulfonylcarbamate structure, contributing to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

-

Enzyme Inhibition :

- The compound has been investigated for its potential to inhibit specific enzymes, particularly those involved in metabolic pathways. Its mechanism involves the formation of covalent bonds with active sites of enzymes, leading to reduced enzymatic activity.

- Key Enzyme Targets :

- CYP1A2

- CYP2C19

- CYP2C9

- CYP2D6

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. This is attributed to its ability to disrupt microbial metabolic processes.

-

Drug Development Potential :

- This compound is being explored as a prodrug candidate that can release active pharmaceutical ingredients under specific conditions, enhancing therapeutic efficacy.

Enzyme Inhibition Studies

A study conducted by researchers at the University of Ottawa demonstrated that this compound effectively inhibits CYP450 enzymes, which are crucial for drug metabolism. The inhibition potency was assessed using kinetic assays, revealing IC50 values in the micromolar range for CYP1A2 and CYP2D6 .

| Enzyme | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CYP1A2 | 5.6 | Competitive inhibition |

| CYP2D6 | 8.3 | Non-competitive inhibition |

| CYP2C19 | 12.1 | Mixed inhibition |

Antimicrobial Activity

In vitro tests conducted on various bacterial strains showed that this compound exhibited notable antimicrobial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

The biological activity of this compound is primarily linked to its ability to interact with enzyme active sites through covalent bonding. This interaction alters the conformation of the enzyme, inhibiting its function and thereby modulating various biochemical pathways.

Eigenschaften

IUPAC Name |

tert-butyl N-(diphenylphosphorylmethylsulfonyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22NO5PS/c1-18(2,3)24-17(20)19-26(22,23)14-25(21,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMWADAMYQKLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22NO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464595 | |

| Record name | tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

410529-86-1 | |

| Record name | tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.